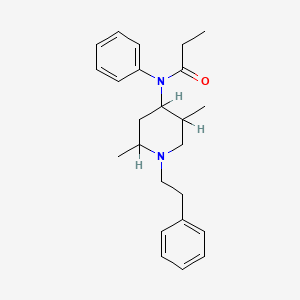Phenaridine
CAS No.: 42045-97-6
Cat. No.: VC1649098
Molecular Formula: C24H32N2O
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42045-97-6 |
|---|---|
| Molecular Formula | C24H32N2O |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
| Standard InChI | InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |
| Standard InChI Key | ODPKHHGQKIYCTJ-UHFFFAOYSA-N |
| SMILES | CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
| Canonical SMILES | CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Information
Phenaridine is formally identified by its chemical name N-(2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide. The compound exists under several synonyms including Phenaridine, Phenadrine, and Fenaridine . It was developed in 1972 as a fentanyl derivative with specific modifications to the piperidine ring structure. Phenaridine is cataloged in various chemical databases with the following identifiers:
| Database | Identifier |
|---|---|
| DrugBank Accession Number | DB09178 |
| CAS Registry Number | 42045-97-6 |
| PubChem CID | 162056 |
Chemical Structure and Properties
Phenaridine belongs to the class of organic compounds known as fentanyls, characterized by a N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide skeleton . The distinctive feature of phenaridine is the presence of two methyl groups at positions 2 and 5 of the piperidine ring, which distinguishes it from the parent compound fentanyl.
The molecular formula of phenaridine is C₂₄H₃₂N₂O with a molecular weight of 364.5 g/mol . Its physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 364.5 g/mol |
| XLogP3-AA | 5.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
| Exact Mass | 364.251463648 Da |
Stereochemistry
Phenaridine exists as a mixture of stereoisomers that differ in the orientation of the methyl groups in the piperidine ring . Three distinct isomers have been separated and characterized:
-
First isomer (45% of the mixture): Methyl groups oriented as 2-equatorial-5-axial. This isomer has been identified with the specific stereochemical designation (2alpha,4alpha,5beta) .
-
Second isomer (40% of the mixture): Both methyl groups are in equatorial positions.
-
Third isomer (15% of the mixture): Both methyl groups are in axial positions. One of these configurations has been characterized as (2alpha,4beta,5beta) .
The absolute configuration of these isomers has been determined through X-ray crystallographic studies .
Pharmacological Profile
Mechanism of Action
As a fentanyl derivative, phenaridine primarily acts as a μ-opioid receptor (MOR) agonist . Like other synthetic opioids, it binds to and activates opioid receptors in the central nervous system, resulting in analgesia, sedation, and respiratory depression. Research on fentanyl analogs indicates that these compounds generally show high affinity for the μ-binding site, low affinity for the δ-site, and minimal activity at the κ-site .
Pharmacodynamics
Phenaridine demonstrates potent analgesic properties. The ED₅₀ value (effective dose for 50% of the test population) has been determined to be 0.0048 mg/kg in rats using the subcutaneous tail flick test, with a duration of action of approximately 35 minutes for the isomeric mixture . This potency is comparable to or slightly exceeds that of fentanyl.
Recent studies on fentanyl analogs reveal that these compounds are generally more efficacious at inhibiting cyclic adenosine monophosphate (cAMP) production but less efficacious at recruiting β-arrestin2 compared to other reference opioids . This functional profile may contribute to their therapeutic effects and adverse reaction patterns.
Isomer-Specific Activity
The three stereoisomers of phenaridine exhibit different durations of analgesic effect:
-
First isomer (2-equatorial-5-axial): 125 minutes
-
Second isomer (both equatorial): 105 minutes
These differences highlight the importance of stereochemistry in determining the pharmacological properties of opioid compounds.
Clinical Applications
Surgical Anesthesia
Phenaridine is primarily used for surgical anesthesia in Russia . Like other fentanyl derivatives, it produces rapid-onset analgesia, sedation, and suppression of the stress response to surgical stimulation. The clinical utility of phenaridine stems from its potency and duration of action, which are slightly superior to those of fentanyl .
Comparative Efficacy
When compared to fentanyl, phenaridine as an isomeric mixture demonstrates slightly higher potency and longer duration of action . This enhanced profile may offer advantages in certain surgical settings where prolonged analgesia is required without frequent redosing.
Research Findings and Future Directions
Structure-Activity Relationships
Research on the separated isomers of phenaridine has provided valuable insights into the structure-activity relationships of fentanyl derivatives. The significant variations in duration of action among the stereoisomers (105-165 minutes) highlight how subtle conformational changes can dramatically affect pharmacological properties .
Novel Synthetic Opioids Research
Recent investigations into novel synthetic opioids, including fentanyl analogs, have focused on their functional profiles at opioid receptors. These studies suggest that the high intrinsic efficacy of these compounds in Gi protein signaling is a common property that may underlie their high risk of intoxication and overdose . This research challenges the traditional view that in vitro functional bias can reliably predict the adverse effects of opioids.
Legal and Regulatory Status
Limited information is available regarding the specific legal status of phenaridine across different jurisdictions. As a fentanyl derivative with significant potency and potential for abuse, it is likely controlled under general legislation pertaining to synthetic opioids or analog provisions in many countries .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume